Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline
Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline
CAS Number: 761001-66-5
Disclaimer: Limited publicly available data exists for 3-Bromo-N,N-diethyl-4-methylaniline. This guide provides available information and infers a probable synthetic route based on established chemical principles. Much of the quantitative and safety data presented pertains to its likely precursor, 3-Bromo-4-methylaniline (CAS: 7745-91-7), and should be used as a reference with caution.
Introduction
3-Bromo-N,N-diethyl-4-methylaniline is a substituted aromatic amine. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Due to the limited availability of specific data, this document aims to provide a comprehensive overview based on existing knowledge of similar compounds.
Physicochemical Properties
| Property | Value (for 3-Bromo-4-methylaniline) | Citations |
| CAS Number | 7745-91-7 | [1] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 27-30 °C | [2][3] |
| Boiling Point | 254-257 °C | [3] |
| Flash Point | 113 °C (closed cup) | |
| Density | 1.5 g/cm³ | [2] |
| Solubility | Insoluble in water. | [3] |
Synthesis
A plausible and common method for the synthesis of 3-Bromo-N,N-diethyl-4-methylaniline is the N,N-diethylation of 3-Bromo-4-methylaniline. A general experimental protocol based on reductive amination is described below.
Proposed Synthetic Route: Reductive Amination
This method involves the reaction of the primary amine (3-Bromo-4-methylaniline) with an aldehyde (acetaldehyde) in the presence of a reducing agent.
Caption: Proposed synthesis workflow for 3-Bromo-N,N-diethyl-4-methylaniline.
Experimental Protocol: N,N-diethylation of 3-Bromo-4-methylaniline
Materials:
-
3-Bromo-4-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-4-methylaniline (1 equivalent) in anhydrous dichloromethane.
-
Add acetaldehyde (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-N,N-diethyl-4-methylaniline.
Safety and Handling
Specific safety data for 3-Bromo-N,N-diethyl-4-methylaniline is not available. The following information is for the precursor, 3-Bromo-4-methylaniline, and should be considered as a minimum precaution.
| Hazard Statement | Precautionary Statement | Citations |
| Toxic if swallowed (H301) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [4][5] |
| Causes skin irritation (H315) | Wear protective gloves. If skin irritation occurs: Get medical advice/attention. | [4] |
| Causes serious eye irritation (H319) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [4] |
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[5]
Applications and Research
There is currently a lack of publicly available research detailing the specific applications or biological activity of 3-Bromo-N,N-diethyl-4-methylaniline. As a halogenated and N,N-dialkylated aniline, it can be hypothesized to serve as a building block in organic synthesis for the creation of novel dyes, polymers, or pharmaceutical compounds.
Signaling Pathways and Experimental Workflows
Due to the absence of published research on the biological interactions of 3-Bromo-N,N-diethyl-4-methylaniline, there are no known signaling pathways or detailed experimental workflows involving this specific compound to visualize. The provided synthesis workflow is a proposed logical relationship for its preparation. Further research is required to elucidate any biological activity and associated pathways.
